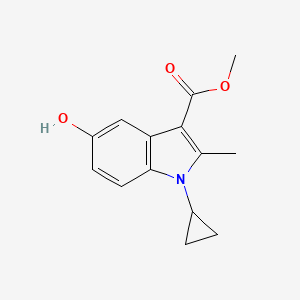

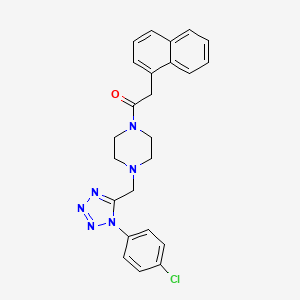

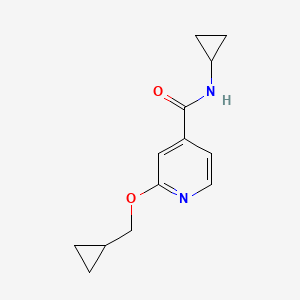

methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives, such as the one you’re asking about, are significant in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds .

Molecular Structure Analysis

The molecular structure of indole derivatives can be confirmed by 1H and 13C spectroscopic means as well as by high-resolution mass spectrometry .Applications De Recherche Scientifique

Synthesis and Conformational Studies

Methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is utilized in the synthesis of conformationally constrained tryptophan derivatives. These derivatives are designed for peptide and peptoid conformation elucidation studies. They feature a ring that bridges the α-carbon and the 4-position of the indole ring, which limits the conformational flexibility of the side chain. This structural design facilitates further derivatization while preserving the amine and carboxylic acid groups (Horwell et al., 1994).

Synthesis of Heterocycles

This compound plays a role in the synthesis of various heterocycles. For instance, reactions involving methyl 3-cyclopropyl-3-oxopropanoate lead to the formation of compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate. These reactions demonstrate the compound's utility in synthesizing diverse heterocyclic structures with potential applications in pharmaceutical and chemical industries (Pokhodylo et al., 2010).

Cytotoxic Activity Studies

A series of racemic indole C5-O-substituted compounds, including variations of this compound, were tested for cytotoxic activity against human cancer cell lines. This research highlights the compound's potential in cancer treatment and the development of new anticancer drugs (Choi & Ma, 2010).

Antiviral Studies

Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate, a derivative of the target compound, has been synthesized and evaluated for antiviral activity. This research underscores its potential in developing new antiviral agents (Balzarini et al., 2014).

Manufacturing and Scale-Up Synthesis

The compound has been synthesized on a manufacturing scale, demonstrating its feasibility for large-scale production. This aspect is crucial for its potential application in industrial settings and commercial pharmaceutical manufacturing (Huang et al., 2010).

Mécanisme D'action

Target of Action

Methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

The biochemical pathways affected by indole derivatives can vary widely, depending on the specific derivative and its targets. For instance, some indole derivatives have been found to inhibit 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as a 5-LO inhibitor, it could potentially reduce inflammation by decreasing the production of leukotrienes .

Propriétés

IUPAC Name |

methyl 1-cyclopropyl-5-hydroxy-2-methylindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-8-13(14(17)18-2)11-7-10(16)5-6-12(11)15(8)9-3-4-9/h5-7,9,16H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLKUWNSSOMXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C3CC3)C=CC(=C2)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-Butyl 4-(Cyanomethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B2444741.png)

![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol](/img/structure/B2444747.png)

![6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2444749.png)

![5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2444751.png)

![2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2444756.png)

![3-[[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2444758.png)